(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[6-(diethylcarbamoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-4-23(5-2)22(26)28-16-10-11-17-18(13-16)29-19(20(17)24)12-14-6-8-15(9-7-14)21(25)27-3/h6-13H,4-5H2,1-3H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLFJXPNTYMQLR-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with notable biological activity, particularly as an anticholinesterase agent. This article explores its biological properties, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a benzofuran structure that contributes to its biological activity. The presence of the diethylcarbamoyl group is significant for its pharmacological properties, enhancing solubility and bioavailability.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.41 g/mol |
| IUPAC Name | This compound |
Anticholinesterase Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticholinesterase activity. This activity is crucial for treating conditions like Alzheimer's disease, where acetylcholine levels are deficient.
In a study investigating related benzofuran derivatives, one compound showed an IC50 value of approximately 10 nM, indicating potent inhibition of acetylcholinesterase (AChE) . This suggests that this compound may possess similar or enhanced efficacy.
The proposed mechanism involves the binding of the compound to the active site of AChE, preventing the breakdown of acetylcholine, thereby increasing its availability at synaptic junctions. This action can lead to improved cognitive function in conditions characterized by cholinergic deficits.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzofuran core and the addition of specific functional groups can enhance biological activity. For instance, substituents that improve lipophilicity or alter electronic properties tend to increase potency against AChE .
Study on Aurones and Derivatives
A comprehensive study focused on aurone derivatives, including those structurally related to this compound, revealed their ability to cross the blood-brain barrier effectively. This characteristic is vital for central nervous system (CNS) drug development .
Clinical Relevance
In vivo studies have shown that certain derivatives exhibit prolonged effects on acetylcholine levels in animal models, suggesting potential for long-term therapeutic use in neurodegenerative diseases .
Scientific Research Applications
(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with a unique structure featuring a benzofuran moiety and a diethylcarbamoyl group. The compound consists of a methyl ester of benzoic acid linked to a ylidene derivative of benzofuran, which suggests potential biological activity and synthetic versatility.
Potential Applications
This compound has several potential applications:
- Medicinal Chemistry The presence of the diethylcarbamoyl group suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Pharmacological Evaluation Research indicates that compounds similar to this compound exhibit various biological activities, making the compound a candidate for further pharmacological evaluation.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
| Biological Activity |
|---|
| Anti-inflammatory |
| Anticancer |
| Antimicrobial |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with other benzofuran-based esters, differing primarily in substituents at the 6-position of the benzofuran ring and the ester group. Key analogues include:
Functional Group Impact on Properties
- 2,6-Dichlorobenzyloxy Group : Electron-withdrawing chlorine atoms increase stability and reactivity, favoring pesticidal or herbicidal activity.
- Methoxy Group : Simplifies synthesis and improves aqueous solubility, making the compound suitable for optical or material science applications.
Research Findings and Comparative Analysis
Physicochemical Properties
- Lipophilicity : The target compound (LogP ~3.5) is more lipophilic than the methoxy analogue (LogP ~2.1), suggesting better membrane permeability.
- Thermal Stability : The dichlorobenzyloxy derivative exhibits higher thermal stability (decomposition temperature >200°C) due to strong electron-withdrawing effects.
Q & A
Q. What are the recommended methodologies for synthesizing (Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate?
Answer: Synthesis typically involves multi-step protocols, including:
- Knoevenagel condensation : For forming the benzofuran-2(3H)-ylidene scaffold. Similar methods are described for Z-isomer synthesis, where aldehydes react with active methylene groups under basic conditions (e.g., piperidine) .
- Esterification and carbamoylation : The diethylcarbamoyloxy group can be introduced via nucleophilic substitution or coupling reactions, as seen in analogous benzofuran derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., using dimethylformamide/water) are standard for isolating stereoisomers .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Answer: Key methods include:
- Spectroscopy :
- NMR : and NMR to verify substituent positions and Z-configuration (e.g., characteristic olefinic proton shifts at δ 6.8–7.2 ppm for Z-isomers) .
- IR : Peaks for C=O (1690–1750 cm), C=S (1200–1250 cm), and ester groups (1250–1300 cm) .
- Elemental analysis : To validate molecular composition (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Melting point determination : High melting points (>250°C) suggest high crystallinity and purity .
Q. What safety protocols should be followed during handling?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill management : Contain with inert absorbents (e.g., sand) and avoid environmental release .
- Storage : Keep in sealed containers under dry, inert conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
Answer:
- Comparative analysis : Cross-reference experimental NMR/IR data with structurally similar compounds. For example, Z-isomers of benzofuran derivatives show distinct NOESY correlations (e.g., spatial proximity between benzofuran and benzoate protons) .
- Computational validation : Use DFT calculations to simulate NMR spectra and compare with observed shifts .
- X-ray crystallography : Resolve ambiguous cases by determining crystal structures, as done for related benzofuran esters .
Q. How does the Z-configuration influence the compound’s stability and reactivity?
Answer:
- Steric effects : The Z-isomer’s planar geometry increases susceptibility to photoisomerization or thermal rearrangement compared to E-isomers .
- Hydrolytic stability : Electron-withdrawing groups (e.g., diethylcarbamoyl) may enhance stability under acidic conditions but reduce it in basic media due to ester cleavage .
- Reactivity : The conjugated system in Z-isomers facilitates electrophilic substitution at the benzofuran ring, as seen in analogous thiazolo-pyrimidines .
Q. What experimental strategies mitigate batch-to-batch variability in synthesis?
Answer:
- Optimized reaction conditions : Control temperature (±2°C) and humidity (<30%) during condensation steps to minimize side products .
- In-line monitoring : Use HPLC or TLC to track reaction progress and intermediate purity .
- Statistical design : Apply factorial experiments (e.g., varying catalyst concentration, solvent ratios) to identify critical parameters .
Q. How can researchers assess the compound’s stability under different storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
